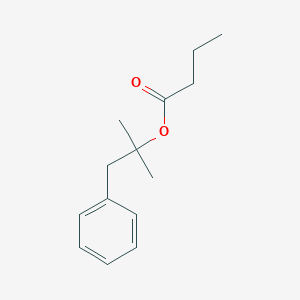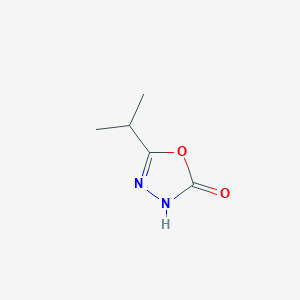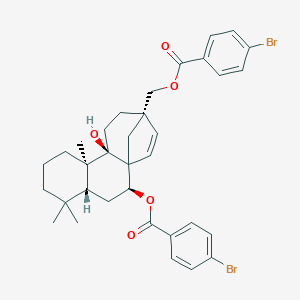
11,17-Bbbhb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,17-Bbbhb is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of steroid that has been synthesized through various methods and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 11,17-Bbbhb is not fully understood, but studies suggest that it works by interacting with various receptors in the body. One of the main receptors that 11,17-Bbbhb interacts with is the androgen receptor, which is involved in the regulation of various physiological processes such as muscle growth and bone density. Additionally, 11,17-Bbbhb has been shown to interact with other receptors such as the estrogen receptor and the glucocorticoid receptor, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 11,17-Bbbhb has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Furthermore, 11,17-Bbbhb has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11,17-Bbbhb in lab experiments is its unique properties. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using 11,17-Bbbhb in lab experiments is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Future Directions
There are several future directions for research on 11,17-Bbbhb. One area of research is the development of new drugs based on the properties of this compound. Additionally, more research is needed to determine the optimal dosage and duration of treatment. Furthermore, studies are needed to determine the long-term effects of 11,17-Bbbhb on the body and its potential for use in the treatment of various diseases. Lastly, more research is needed to understand the mechanism of action of 11,17-Bbbhb and its interactions with various receptors in the body.
Conclusion:
In conclusion, 11,17-Bbbhb is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it has various biochemical and physiological effects on the body and has been shown to have potential applications in various scientific research fields. However, more research is needed to determine the optimal dosage and duration of treatment and to understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 11,17-Bbbhb can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to create the compound, while microbial transformation involves the use of microorganisms to transform a precursor compound into 11,17-Bbbhb. The most common method of synthesis is chemical synthesis, which involves the use of starting materials such as androstenedione or dehydroepiandrosterone (DHEA) to produce 11,17-Bbbhb.
Scientific Research Applications
11,17-Bbbhb has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 11,17-Bbbhb has anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
134513-15-8 |
|---|---|
Product Name |
11,17-Bbbhb |
Molecular Formula |
C34H38Br2O5 |
Molecular Weight |
686.5 g/mol |
IUPAC Name |
[(2S,4R,9R,10R,13S)-2-(4-bromobenzoyl)oxy-10-hydroxy-5,5,9-trimethyl-13-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C34H38Br2O5/c1-30(2)13-4-14-31(3)26(30)19-27(41-29(38)23-7-11-25(36)12-8-23)33-17-15-32(20-33,16-18-34(31,33)39)21-40-28(37)22-5-9-24(35)10-6-22/h5-12,15,17,26-27,39H,4,13-14,16,18-21H2,1-3H3/t26-,27+,31-,32+,33?,34-/m1/s1 |
InChI Key |
DNJYQSYRCGUZKV-JEKDLXOTSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@]2(CC[C@](C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
synonyms |
11 beta,17-bis(4-bromobenzoyloxy)-9 beta-hydroxy-ent-beyerene 11,17-BBBHB 11,17-bis(4-bromobenzoyloxy)-9-hydroxybeyerene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



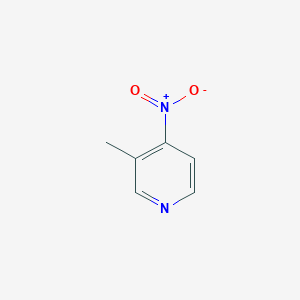
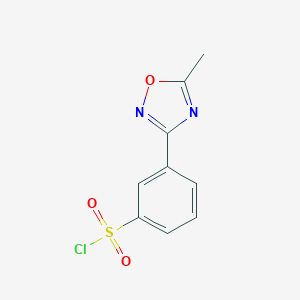

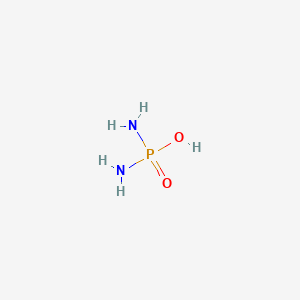
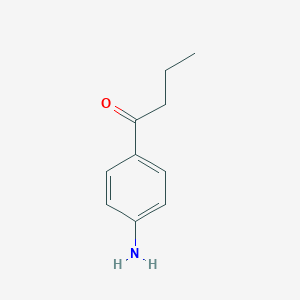
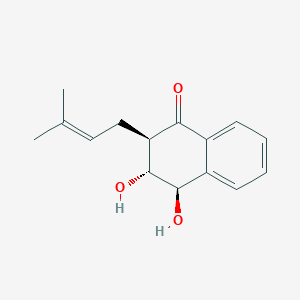
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)




